molecular formula C21H20N2O4S B2549868 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide CAS No. 946258-13-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2549868
CAS No.: 946258-13-5
M. Wt: 396.46
InChI Key: DZIMJGZFNYPYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide (CAS 946258-13-5) is a synthetic organic compound with a molecular formula of C21H20N2O4S and a molecular weight of 396.46 g/mol . This chemical entity is characterized by a complex structure that incorporates a 1,2,3,4-tetrahydroquinoline core, a furan-2-carbonyl group, and a 3-methylbenzene sulfonamide moiety . The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in compounds with significant pharmacological activities . The presence of the sulfonamide functional group is of particular research interest, as this group is the basis of a major class of drugs known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-dihydropteroate synthetase properties . Sulfonamide-containing compounds play a role in treating diverse conditions such as diuresis, hypoglycemia, thyroiditis, and inflammation, making this class a versatile template for drug discovery efforts . The specific molecular architecture of this compound, which features a sulfonamide group linked to a tetrahydroquinoline system, suggests potential for use in scientific research as a key intermediate or a lead compound in medicinal chemistry projects. It may be valuable for exploring enzyme inhibition, receptor binding affinities, or developing new therapeutic agents, particularly given the documented utility of its structural components . This product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-5-2-7-18(13-15)28(25,26)22-17-9-10-19-16(14-17)6-3-11-23(19)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMJGZFNYPYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide depends on its specific application:

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomerism: 6- vs. 7-Sulfonamide Substitution

A closely related analog, 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide (), differs in the sulfonamide group’s position (7-position vs. 6-position) and includes a 4-fluoro substituent on the benzene ring. Key implications include:

  • Steric Effects : The 6-position sulfonamide in the target compound may allow better access to hydrophobic binding pockets compared to the 7-position isomer.
  • Biological Activity: Positional isomerism can dramatically alter target specificity. For example, THQ derivatives with sulfonamides at the 6-position often show enhanced affinity for enzymes like histone deacetylases (HDACs) or nitric oxide synthases (NOS) compared to 7-position analogs .

Substituent Variations on the THQ Core

Heterocyclic Acyl Groups
  • Thiophene-2-carboximidamide (, Compounds 68–71): Thiophene’s sulfur atom enhances lipophilicity and may improve blood-brain barrier penetration compared to furan. These compounds exhibited NOS inhibitory activity, with IC₅₀ values in the nanomolar range .
  • Imidazole-1-carbonyl (, Compound 8j) : The imidazole group introduces hydrogen-bonding capability, which could enhance solubility and kinase target engagement. Compound 8j showed moderate yield (74%) and a molecular ion peak at m/z 354 [M+H]⁺ .
Sulfonamide Modifications
  • Trifluoroacetyl (): The trifluoroacetyl group in N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide increases metabolic stability due to fluorine’s electronegativity but may reduce solubility .
  • Methoxyphenylsulfonyl (, Compound 11) : This substituent in HDAC inhibitors enhances binding to zinc-containing active sites, a feature absent in the target compound .

Data Table: Key Comparisons of THQ Derivatives

Compound Name / ID (Source) Core Substituents Biological Activity Key Properties
Target Compound 6-sulfonamide, 1-furan-2-carbonyl Not reported Moderate solubility, planar geometry
4-Fluoro-7-sulfonamide isomer () 7-sulfonamide, 4-fluoro, 1-furan-2-carbonyl Not reported Enhanced metabolic stability
Thiophene-2-carboximidamide () 6-sulfonamide, 1-thiophene-2-carbonyl NOS inhibition (IC₅₀ < 1 µM) High lipophilicity, BBB penetration
Trifluoroacetyl derivative () 6-sulfonamide, 2-trifluoroacetyl Not reported High metabolic stability, low solubility
HDAC inhibitor () 6-acrylamide, methoxyphenylsulfonyl HDAC inhibition Zinc-binding capability

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a furan-2-carbonyl group with a tetrahydroquinoline moiety and a sulfonamide group, suggesting potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O6S. The structural components are illustrated below:

ComponentDescription
Furan RingContributes to the compound's reactivity and biological activity
TetrahydroquinolineKnown for various biological properties including anticancer activity
Sulfonamide GroupCommonly found in many pharmacologically active compounds

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . It has been identified as a potential inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK), which plays a crucial role in cancer cell proliferation and survival. Inhibition of SYK can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

The sulfonamide group in this compound is known for its antibacterial effects. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, related sulfonamide derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the furan and tetrahydroquinoline moieties may enhance this antimicrobial activity through multiple mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to structural analogs:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobialEnhanced potency due to fluorine substitution
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterialEstablished clinical use
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancerLacks complex structure but retains activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : A study assessing the anticancer effects on various human tumor cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound induced apoptosis through activation of caspase pathways.
  • Antimicrobial Testing : Disk diffusion assays showed that this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this sulfonamide derivative, and how are intermediates characterized?

Answer:
The compound is synthesized via a multi-step approach:

  • Step 1: Construct the tetrahydroquinoline core through intramolecular cyclization, often using nitroarene precursors and palladium-catalyzed reductive cyclization (e.g., with formic acid as a CO surrogate) .
  • Step 2: Introduce the furan-2-carbonyl moiety via acylation or coupling reactions.
  • Step 3: Sulfonylation of the amine group using 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
    Characterization:
  • NMR spectroscopy (1^1H, 13^13C) confirms regiochemistry and functional groups.
  • HRMS validates molecular weight, while IR identifies carbonyl (C=O) and sulfonamide (S=O) stretches.
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Basic: What pharmacological screening strategies are recommended for initial bioactivity assessment?

Answer:

  • Antimicrobial assays: Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
  • Anti-inflammatory screening: Measure COX-2 inhibition via ELISA or cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages).
  • Cytotoxicity profiling: Employ MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Answer:

  • Cross-validation: Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
  • Purity analysis: Use HPLC-MS to rule out impurities (>95% purity required for reliable data) .
  • Metabolic stability: Assess hepatic microsomal degradation to identify rapid metabolism as a cause of in vivo inconsistency.
  • Structural analogs: Compare with tetrahydroisoquinoline derivatives (e.g., ) to refine structure-activity relationships (SAR) .

Advanced: What catalytic conditions optimize yield in palladium-mediated cyclization steps?

Answer:

  • Catalyst selection: Pd(OAc)2_2 with ligands like XPhos enhances reductive cyclization efficiency .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) improve nitroarene solubility.
  • Temperature control: 80–100°C balances reaction rate and side-product formation.
  • Additives: Formic acid as a CO surrogate reduces Pd(II) to Pd(0), critical for catalytic turnover .

Advanced: How can computational modeling guide mechanistic studies of sulfonamide bioactivity?

Answer:

  • Docking simulations: Use AutoDock Vina to predict binding modes with target enzymes (e.g., COX-2, DHFR).
  • MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling: Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity data from analogs .

Basic: What purification techniques are critical for isolating this compound?

Answer:

  • Column chromatography: Silica gel (60–120 mesh) with gradient elution (hexane/EtOAc).
  • Recrystallization: Use ethanol/water mixtures for high-purity crystals.
  • TLC monitoring: Employ UV-active plates and iodine staining to track intermediates .

Advanced: How can solubility challenges in formulation be addressed?

Answer:

  • Co-solvent systems: Test DMSO-PEG 400 mixtures for in vitro assays.
  • Salt formation: Prepare sodium or hydrochloride salts to enhance aqueous solubility.
  • Nanoformulation: Use liposomal encapsulation (e.g., DSPC/cholesterol) for in vivo delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.